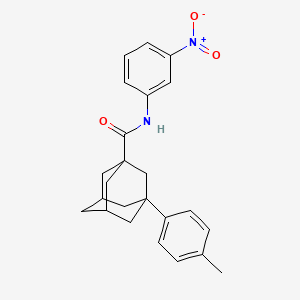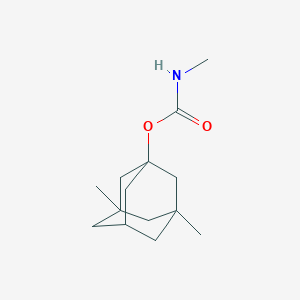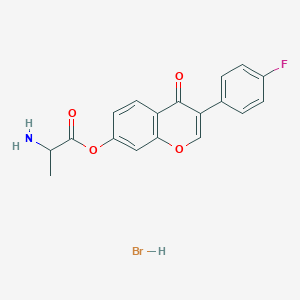![molecular formula C22H20N2O3 B3831650 N-(2-(2-furyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3831650.png)
N-(2-(2-furyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide
Übersicht
Beschreibung
N-(2-(2-furyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide, commonly known as FM19G11, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FM19G11 has been shown to possess anti-tumor, anti-inflammatory, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of FM19G11 is not fully understood, but it is believed to work by inhibiting the Wnt/β-catenin signaling pathway. The Wnt/β-catenin pathway plays a crucial role in cell proliferation and differentiation, and dysregulation of this pathway is associated with many diseases, including cancer. FM19G11 has been shown to inhibit the activity of β-catenin, a key component of the Wnt/β-catenin pathway, leading to inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
FM19G11 has been shown to possess a range of biochemical and physiological effects. In cancer cells, FM19G11 inhibits cell proliferation, induces apoptosis, and inhibits the migration and invasion of cancer cells. Inflammation is a key factor in many diseases, and FM19G11 has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. FM19G11 also has neuroprotective properties and has been shown to protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
FM19G11 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying the Wnt/β-catenin signaling pathway. FM19G11 has also been shown to possess low toxicity, making it a safe compound for in vitro and in vivo studies. However, one limitation of FM19G11 is its poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of FM19G11. One potential application is in the development of cancer therapies. FM19G11 has been shown to inhibit the growth of various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another potential application is in the treatment of neurodegenerative diseases. FM19G11 has been shown to possess neuroprotective properties, and further studies are needed to determine its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of FM19G11 and its potential as a therapeutic agent for other diseases.
Wissenschaftliche Forschungsanwendungen
FM19G11 has been extensively studied for its potential therapeutic applications in cancer treatment, inflammation, and neuroprotection. In cancer research, FM19G11 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation is a key factor in many diseases, and FM19G11 has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. FM19G11 also has neuroprotective properties and has been shown to protect against oxidative stress-induced neuronal damage.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-9-11-17(12-10-15)21(25)24-20(14-18-7-5-13-27-18)22(26)23-19-8-4-3-6-16(19)2/h3-14H,1-2H3,(H,23,26)(H,24,25)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNXHAHEPWXVGO-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-(furan-2-yl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(1-adamantyl)-2,3-dimethylphenyl]-3-bromo-2-hydroxy-5-nitrobenzamide](/img/structure/B3831571.png)
![N-methyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B3831579.png)
![N-(2-methoxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B3831581.png)


![diethyl {[(3-hydroxyphenyl)amino]methylene}malonate](/img/structure/B3831612.png)
![dimethyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetyl)aspartate](/img/structure/B3831620.png)

![methyl N-(2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoyl)tyrosinate](/img/structure/B3831631.png)
![methyl N-(2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoyl)tryptophanate](/img/structure/B3831632.png)
![N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3831660.png)
![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B3831665.png)
![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B3831668.png)